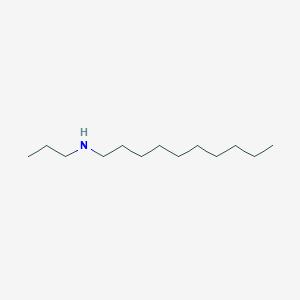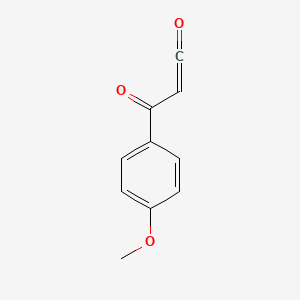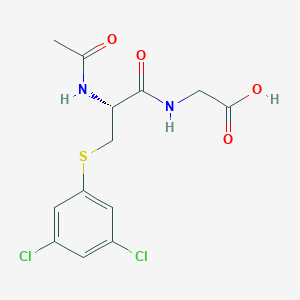
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of glycine and cysteine, incorporating an acetyl group and a dichlorophenyl moiety, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- typically involves multiple steps, starting with the protection of amino and carboxyl groups of glycine and cysteine. The acetylation of cysteine is achieved using acetic anhydride under controlled conditions. The dichlorophenyl group is introduced through a substitution reaction using 3,5-dichlorophenyl chloride. The final step involves the coupling of the protected glycine and acetylated cysteine derivatives, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- involves its interaction with specific molecular targets. The acetyl and dichlorophenyl groups can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of bioactive molecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Glycine Conjugates: Various glycine derivatives used in biochemical studies.
Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86674-65-9 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O4S |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-[[(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7(18)17-11(13(21)16-5-12(19)20)6-22-10-3-8(14)2-9(15)4-10/h2-4,11H,5-6H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
Clé InChI |
LWBVLVWVCZSJSM-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
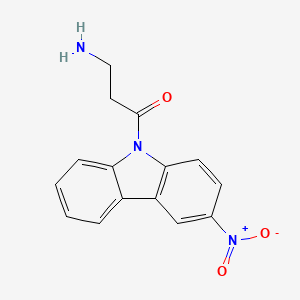
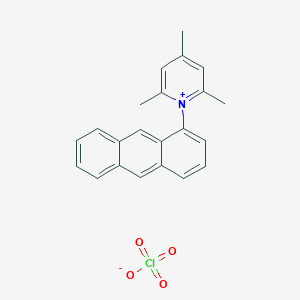
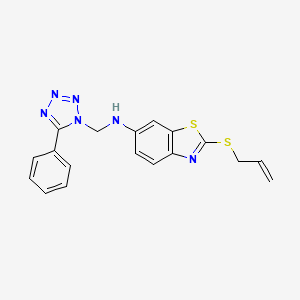
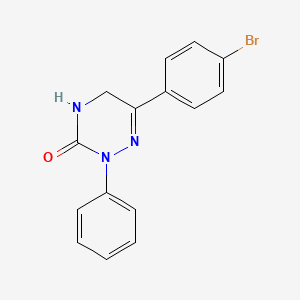
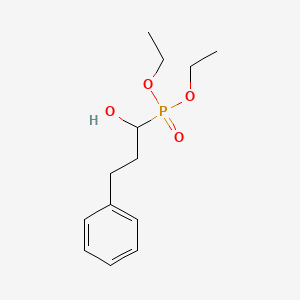


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
